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Compound of Interest

2-Azido-1-[4-
Compound Name:
(methyloxy)phenyllethanone

CAS No.: 6595-28-4

Cat. No.: B1366807

Get Quote

Physiochemical & Crystallographic Profile[1][2][3]
[4][5]

-Methoxyphenacyl azide is a prominent organic azide often utilized as a photoaffinity label
precursor and a "Click" chemistry synthon.[1] Structurally, it serves as a model system for
understanding the interplay between electron-donating substituents (methoxy group) and the

flexible, dipolar azidomethyl moiety in the solid state.
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Parameter Detail
IUPAC Name 2-azido-1-(4-methoxyphenyl)ethanone
CAS Registry 6595-28-4
Formula
Molecular Weight 191.19 g/mol
Carbonyl (
), Azide Terminus (
Hybridization

), Methoxy-O (

)

Crystallographic Data Summary

The following data is derived from single-crystal X-ray diffraction studies (Sarkar et al., 2017)

and comparative analysis with analogous phenacyl azides.
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Parameter

Value

Crystal System

Monoclinic

Space Group

(No.[1][2] 7)

Unit Cell (

3.8441(3) A
)
Unit Cell (

14.0818(11) A
)
Unit Cell (

8.2393(6) A
)
Angle (

101.091(3)°
)
Volume (

~437.7 A3
)
Z (Molecules/Cell) 2
Calculated Density ~1.45 g/lcm3

Analyst Note: The remarkably short

-axis (3.84 A) is a critical structural feature.[1] It corresponds closely to the van der

Waals thickness of the aromatic ring, indicating a packing motif driven by strong

stacking interactions along this axis.
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Synthesis & Crystallization Protocol

Objective: To generate diffraction-quality single crystals free of twinning.

Synthetic Pathway

The synthesis relies on a nucleophilic substitution (

) of the corresponding

-bromoketone.[1] The causality here is driven by the high nucleophilicity of the azide anion (
) displacing the bromide leaving group.

Reagents:

» -Methoxyphenacyl bromide (2-bromo-1-(4-methoxyphenyl)ethanone)[1][3]

e Sodium azide (

)

e Solvent system: Acetone/Water (3:1 v/v) or Ethanol (95%)
Protocol:
» Dissolution: Dissolve 1.0 eq of

-methoxyphenacyl bromide in acetone.

e Activation: Prepare a saturated aqueous solution of 1.5 eq

e Substitution: Add the azide solution dropwise to the bromide solution at

to suppress the formation of diazidomethane or elimination byproducts.

o Workup: Stir for 2 hours at room temperature. Precipitate by pouring into ice water.[1] Filter
the solid.[1]
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Crystallization for X-Ray Diffraction

Standard recrystallization often yields microcrystalline powder.[1] For single crystals suitable for
XRD, a slow evaporation technique is required to control nucleation rates.[1]

e Solvent: Ethanol/Hexane (1:[1]1) or pure Methanol.[1]
e Method: Dissolve the crude solid in warm ethanol. Filter through a 0.45

m PTFE syringe filter to remove nucleation sites (dust).[1] Add hexane until slight turbidity
appears, then add a drop of ethanol to clear.

» Conditioning: Store at

in a vibration-free environment.

e Outcome: Colorless needles or platelets appear within 48-72 hours.[1]

Molecular Geometry & Conformational Analysis
The Azide Moiety ()

Contrary to the idealized linear Lewis structure (

), the azide group in crystalline phenacyl azides typically exhibits a slight bend.

e Bond Angle (

): Observed at
1]

o Causality: This deviation from linearity is attributed to the electronic repulsion between the
lone pair on the

-nitrogen and the adjacent carbonyl oxygen, as well as crystal packing forces.

e Bond Lengths: The

bond (~1.22 A) is longer than the

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Azido-1-_4-_methyloxy_phenyl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Azido-1-_4-_methyloxy_phenyl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Azido-1-_4-_methyloxy_phenyl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Azido-1-_4-_methyloxy_phenyl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Azido-1-_4-_methyloxy_phenyl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Azido-1-_4-_methyloxy_phenyl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Azido-1-_4-_methyloxy_phenyl_ethanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366807?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

bond (~1.12 A), consistent with the resonance contribution where the terminal nitrogen holds
significant triple-bond character.

The Phenacyl Skeleton

The molecule adopts a non-planar conformation due to the

hybridized methylene (
) linker.[1]
» Torsion: The
torsion angle is critical.[1] In

-methoxyphenacyl azide, the azide group is rotated out of the plane of the benzoyl moiety to
minimize steric clash between the azide lone pairs and the carbonyl oxygen.

o Methoxy Influence: The

-methoxy group is coplanar with the phenyl ring, maximizing resonance donation into the
aromatic system. This increases the electron density at the carbonyl oxygen, making it a
potent hydrogen bond acceptor in the crystal lattice.

Supramolecular Organization[1]
The stability of the

space group lattice is maintained by a hierarchy of non-covalent interactions.

Hydrogen Bonding Networks

The primary intermolecular anchor is the

hydrogen bond.[1]

e Donor: The acidic protons of the

-methylene group (

) and aromatic protons.[1]
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e Acceptor: The carbonyl oxygen (

).

o Pattern: These interactions typically form infinite zigzag chains running parallel to the

-axis.[1] The electron-donating methoxy group enhances the basicity of the carbonyl oxygen,
strengthening this interaction compared to the unsubstituted phenacyl azide.

-Stacking

The short

-axis (3.84 A) indicates that the molecules stack "face-to-back" along this direction.[1] The
electron-rich

-methoxyphenyl ring stacks effectively with the electron-deficient carbonyl region of the
neighbor, stabilizing the column.

Visualizations
Diagram 1: Synthetic & Crystallization Workflow

This workflow visualizes the critical path from raw materials to the final crystal lattice.
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Figure 1: Synthetic pathway and crystallization protocol for isolating diffraction-quality crystals.

Diagram 2: Supramolecular Interaction Hierarchy

This diagram illustrates the logical assembly of the crystal lattice from individual molecular
units.
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Figure 2: Hierarchical assembly of the crystal lattice, highlighting the competition between
hydrogen bonding and

-stacking forces.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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